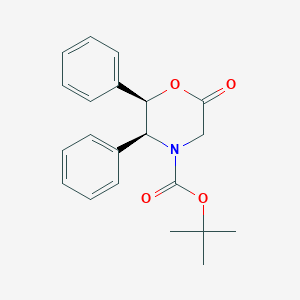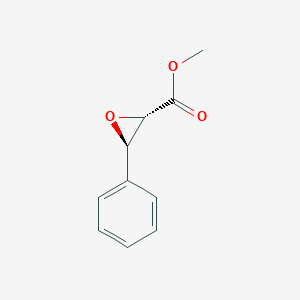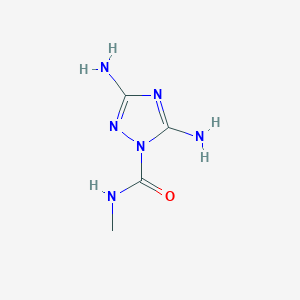
3,5-diamino-N-methyl-1H-1,2,4-triazole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Norpropoxyphene is a major metabolite of the opioid analgesic drug dextropropoxyphene. It is known for its significant role in the side effects associated with dextropropoxyphene use, particularly its unusual toxicity during overdose . Norpropoxyphene has weaker analgesic effects compared to dextropropoxyphene but is a potent pro-convulsant and blocker of sodium and potassium channels, especially in heart tissue .
Preparation Methods
Synthetic Routes and Reaction Conditions: Norpropoxyphene is synthesized through the N-demethylation of dextropropoxyphene. This process is mediated by the enzyme CYP3A4 in the human body . The reaction involves the removal of a methyl group from the nitrogen atom in dextropropoxyphene, resulting in the formation of norpropoxyphene.
Industrial Production Methods: Industrial production of norpropoxyphene typically involves the chemical synthesis of dextropropoxyphene followed by its enzymatic or chemical N-demethylation. The reaction conditions for N-demethylation include the use of specific catalysts and controlled temperature and pressure to ensure the efficient conversion of dextropropoxyphene to norpropoxyphene .
Chemical Reactions Analysis
Types of Reactions: Norpropoxyphene undergoes several types of chemical reactions, including:
Oxidation: Norpropoxyphene can be oxidized to form various oxidation products.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: Norpropoxyphene can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various reagents, depending on the specific substitution reaction, can be employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of norpropoxyphene can lead to the formation of carboxylic acids and other oxidized derivatives .
Scientific Research Applications
Norpropoxyphene has several scientific research applications, including:
Mechanism of Action
Norpropoxyphene exerts its effects primarily by blocking sodium and potassium channels in heart tissue. This action leads to prolonged intracardiac conduction time, which can result in heart failure following overdose . The compound’s mechanism of action involves its interaction with ion channels, altering their gating and ion selectivity properties .
Comparison with Similar Compounds
Dextropropoxyphene: The parent compound from which norpropoxyphene is derived.
Methadone: Another synthetic opioid with similar analgesic properties.
Proadifen: A compound with similar enzyme inhibition properties.
Comparison: Norpropoxyphene is unique due to its potent pro-convulsant properties and its significant cardiotoxic effects, which are not as pronounced in similar compounds like methadone and proadifen . Its long half-life and accumulation in tissues also distinguish it from other opioids .
Properties
CAS No. |
116986-36-8 |
|---|---|
Molecular Formula |
C4H8N6O |
Molecular Weight |
156.15 g/mol |
IUPAC Name |
3,5-diamino-N-methyl-1,2,4-triazole-1-carboxamide |
InChI |
InChI=1S/C4H8N6O/c1-7-4(11)10-3(6)8-2(5)9-10/h1H3,(H,7,11)(H4,5,6,8,9) |
InChI Key |
GBSVNDQMHXUHTK-UHFFFAOYSA-N |
SMILES |
CNC(=O)N1C(=NC(=N1)N)N |
Canonical SMILES |
CNC(=O)N1C(=NC(=N1)N)N |
Synonyms |
1H-1,2,4-Triazole-1-carboxamide,3,5-diamino-N-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[(2R,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B38334.png)

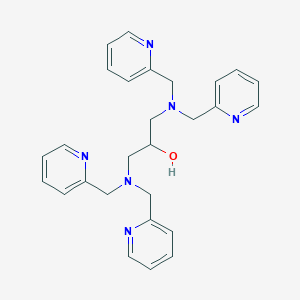
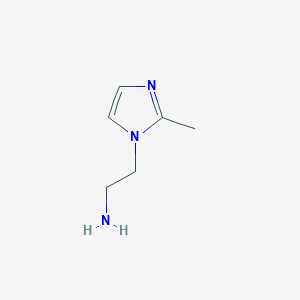
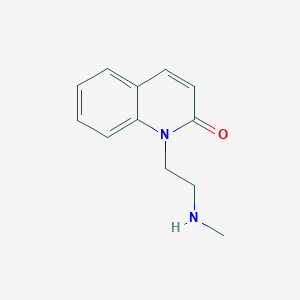
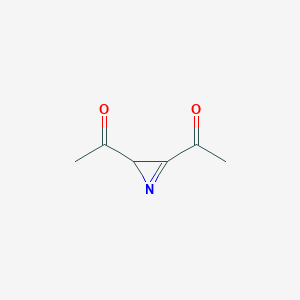
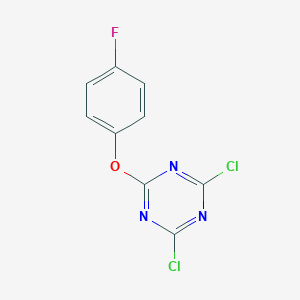
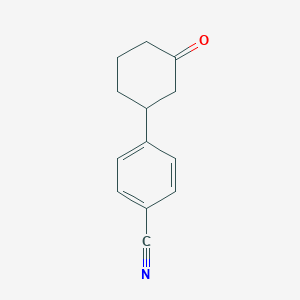
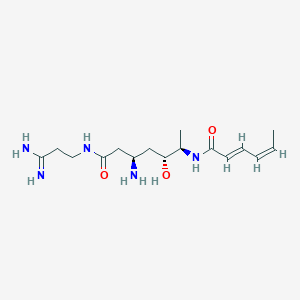
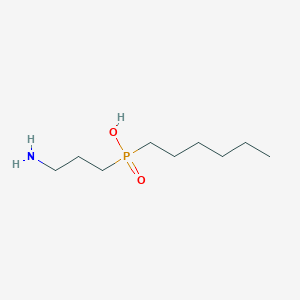
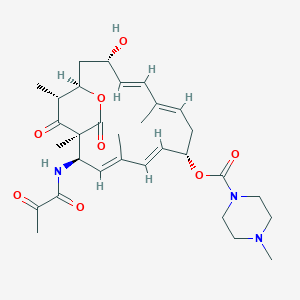
![Methyl octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B38361.png)
